5-(Dibenzylamino)picolinonitrile

描述

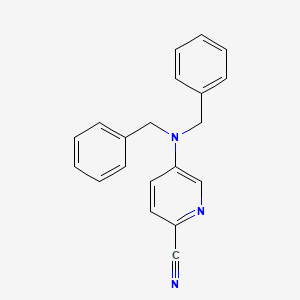

5-(Dibenzylamino)picolinonitrile is a substituted pyridine derivative featuring a dibenzylamino group (-N(CH₂C₆H₅)₂) at the 5-position and a nitrile (-CN) group at the 2-position of the pyridine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules such as kinase inhibitors and macrocyclic drugs. Its structural uniqueness lies in the electron-donating dibenzylamino group, which enhances solubility and modulates electronic properties for targeted binding interactions. For example, it has been utilized in the synthesis of macrofilariicidal agents and tyrosine kinase 2 (TYK2) inhibitors, as evidenced by its role in coupling reactions with thiadiazol-5-amines and imidazopyridine derivatives .

属性

分子式 |

C20H17N3 |

|---|---|

分子量 |

299.4 g/mol |

IUPAC 名称 |

5-(dibenzylamino)pyridine-2-carbonitrile |

InChI |

InChI=1S/C20H17N3/c21-13-19-11-12-20(14-22-19)23(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-12,14H,15-16H2 |

InChI 键 |

PEGCXGRORPBZAU-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CN=C(C=C3)C#N |

产品来源 |

United States |

相似化合物的比较

5-(4-Chlorophenyl)picolinonitrile (7a)

- Structure : Aryl group (4-chlorophenyl) at the 5-position.

- Properties : Melting point (m.p.) = 144–145°C; IR ν(CN) = 2228 cm⁻¹.

- Applications : Demonstrated insecticidal activity with high yield (66%) and stability, attributed to the electron-withdrawing Cl substituent enhancing electrophilicity .

Key Data :

Property Value Reference Molecular Formula C₁₂H₇ClN₂ MS (EI) m/z 214.10 (M⁺, 85.36%) ¹H NMR (δ) 7.61–9.10 ppm (aromatic peaks)

5-(3,5-Dimethoxyphenyl)picolinonitrile (7c)

- Structure : Electron-rich 3,5-dimethoxyphenyl substituent.

- Properties : m.p. = 140–141°C; IR ν(CN) = 2227 cm⁻¹.

- Applications : Used in agrochemical research due to improved solubility from methoxy groups .

Trifluoromethyl-Substituted Derivatives

5-(Trifluoromethyl)picolinonitrile

- Structure : CF₃ group at the 5-position.

- Properties : m.p. = 144–145°C; assay ≥98.0%.

- Applications : Key precursor for fluorinated pharmaceuticals (e.g., APIs with enhanced metabolic stability) and agrochemicals. The CF₃ group increases lipophilicity and bioavailability .

Key Data :

Property Value Reference Molecular Formula C₇H₃F₃N₂ Molecular Weight 172.107 g/mol

Functionalized Alkyl/Amino Derivatives

5-(Hydroxymethyl)picolinonitrile

5-(Chloromethyl)picolinonitrile Hydrochloride

- Structure : -CH₂Cl group at the 5-position.

- Properties : m.p. >250°C; purity ≥97%.

- Applications : Used in PROTAC (proteolysis-targeting chimera) synthesis for cancer therapeutics .

Dibenzylamino vs. Other Amino Substituents

5-(Dibenzylamino)picolinonitrile vs. 5-Aminopicolinonitrile

- Electronic Effects: The dibenzylamino group provides steric bulk and electron donation, improving binding to hydrophobic pockets in enzymes (e.g., TYK2 inhibition ). In contrast, 5-aminopicolinonitrile lacks this modulation, limiting its use in complex syntheses.

- Synthetic Utility: Dibenzylamino derivatives are preferred in multi-step reactions (e.g., Suzuki couplings ) due to stability under acidic/basic conditions, whereas unprotected amino groups (e.g., 5-aminopicolinonitrile) require careful handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。